iodanium chloride CAS No. 112890-09-2](/img/structure/B14305256.png)
[1-(Benzenesulfonyl)-1H-indol-3-yl](phenyl)iodanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzenesulfonyl)-1H-indol-3-yliodanium chloride: is a synthetic organic compound that belongs to the class of iodonium salts. These compounds are known for their utility in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the benzenesulfonyl and indole groups in the molecule adds to its versatility and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-1H-indol-3-yliodanium chloride typically involves the reaction of an indole derivative with benzenesulfonyl chloride and a suitable iodonium source. One common method includes the use of iodobenzene diacetate as the iodonium source. The reaction is usually carried out in an organic solvent such as dichloromethane under mild conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions:
Substitution Reactions: The iodonium group in 1-(Benzenesulfonyl)-1H-indol-3-yliodanium chloride can undergo nucleophilic substitution reactions, where the iodonium group is replaced by a nucleophile.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the indole moiety.
Coupling Reactions: It can be used in various coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alcohols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Coupling Reactions: Palladium or copper catalysts are often employed in these reactions.
Major Products Formed: The major products depend on the type of reaction and the reagents used. For example, nucleophilic substitution with a thiol would yield a thioether derivative, while coupling reactions could produce various biaryl or heteroaryl compounds.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Catalysis: It can act as a catalyst or catalyst precursor in various organic transformations.
Biology and Medicine:
Drug Development: The compound’s reactivity makes it useful in the synthesis of potential drug candidates, particularly those involving indole derivatives.
Bioconjugation: It can be used to modify biomolecules, such as proteins or nucleic acids, for various biological studies.
Industry:
Material Science: The compound can be used in the synthesis of materials with specific electronic or optical properties.
Agrochemicals: It may be used in the development of new agrochemical agents.
作用機序
The mechanism of action of 1-(Benzenesulfonyl)-1H-indol-3-yliodanium chloride involves the formation of reactive intermediates that facilitate various organic transformations. The iodonium group acts as a leaving group, allowing nucleophiles to attack the electrophilic center. The benzenesulfonyl and indole groups can also participate in stabilizing intermediates and transition states, enhancing the compound’s reactivity.
類似化合物との比較
- 1-(Benzenesulfonyl)-1H-indol-3-yliodonium chloride
- 1-(Benzenesulfonyl)-1H-indol-3-yliodonium bromide
- 1-(Benzenesulfonyl)-1H-indol-3-yliodonium acetate
Uniqueness: The presence of the chloride ion in 1-(Benzenesulfonyl)-1H-indol-3-yliodanium chloride makes it distinct from its bromide and acetate counterparts. The chloride ion can influence the compound’s solubility, reactivity, and the types of reactions it can undergo. Additionally, the combination of the benzenesulfonyl and indole groups provides unique electronic and steric properties that can be exploited in various synthetic applications.
特性
CAS番号 |
112890-09-2 |
|---|---|
分子式 |
C20H15ClINO2S |
分子量 |
495.8 g/mol |
IUPAC名 |
[1-(benzenesulfonyl)indol-3-yl]-phenyliodanium;chloride |
InChI |
InChI=1S/C20H15INO2S.ClH/c23-25(24,17-11-5-2-6-12-17)22-15-19(18-13-7-8-14-20(18)22)21-16-9-3-1-4-10-16;/h1-15H;1H/q+1;/p-1 |
InChIキー |
SKALEZPUAXXLMJ-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)[I+]C4=CC=CC=C4.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


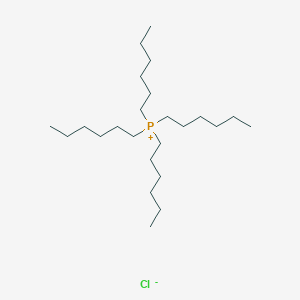
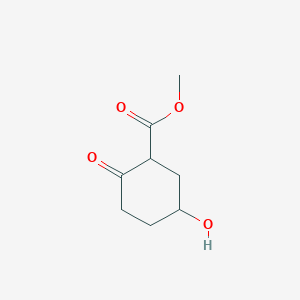
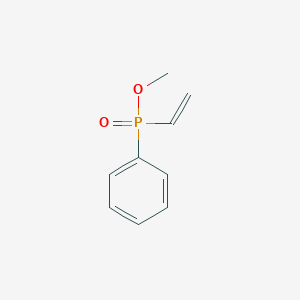
![6-[(3-Chloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305203.png)
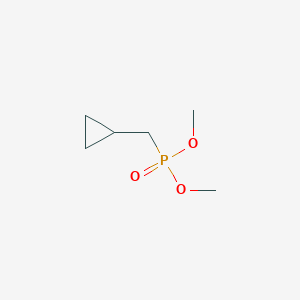
![Methyl [1-(nitromethyl)cyclopentyl]acetate](/img/structure/B14305210.png)

![N-Benzyl-N-methyl-1-sulfanylidene-1-[(tributylstannyl)sulfanyl]methanamine](/img/structure/B14305226.png)
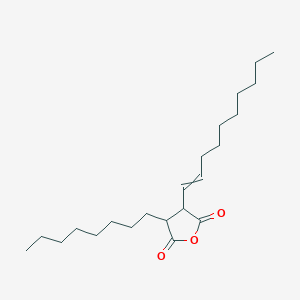
![5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene](/img/structure/B14305231.png)
![Methyl [(dimethoxyphosphanyl)oxy]acetate](/img/structure/B14305233.png)
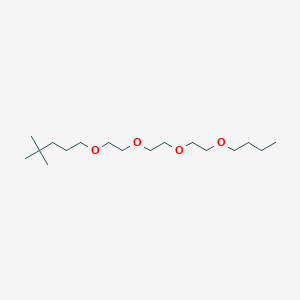
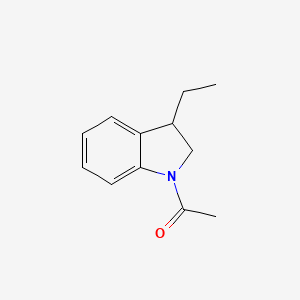
![4H-Furo[2,3-b]pyran, 3-ethylhexahydro-](/img/structure/B14305250.png)
